molecular formula C23H31N5O5Si B12497364 N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide

N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide

Cat. No.: B12497364
M. Wt: 485.6 g/mol
InChI Key: XZQPQOSSEMTXOW-UHFFFAOYSA-N
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Description

2’-TBDMS-Bz-rA, also known as N-benzoyl-2’-O-(tert-butyldimethylsilyl)adenosine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-hydroxyl position and a benzoyl group at the N6 position of adenosine. These modifications are crucial for protecting the nucleoside during the chemical synthesis of RNA, ensuring high coupling efficiency and minimizing side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-Bz-rA typically involves the protection of the 2’-hydroxyl group of adenosine with a TBDMS group. This is achieved by reacting N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives with tert-butyldimethylsilyl chloride in the presence of a base . The benzoyl group is introduced at the N6 position through a benzoylation reaction. The resulting compound is then purified and characterized using techniques such as HPLC and NMR .

Industrial Production Methods

Industrial production of 2’-TBDMS-Bz-rA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and consistency. The use of automated synthesizers and high-throughput purification systems is common in industrial settings to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2’-TBDMS-Bz-rA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in the removal of protective groups, leading to the formation of unprotected nucleosides .

Mechanism of Action

The mechanism of action of 2’-TBDMS-Bz-rA involves its role as a protected nucleoside in RNA synthesis. The TBDMS group protects the 2’-hydroxyl group during the synthesis process, preventing unwanted side reactions. The benzoyl group at the N6 position provides additional protection and stability. These protective groups are removed after the synthesis is complete, yielding the desired RNA oligonucleotide .

Properties

IUPAC Name

N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQPQOSSEMTXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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